molecular formula C20H13ClF3N5OS B2710660 2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide CAS No. 893919-11-4

2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide

Katalognummer: B2710660
CAS-Nummer: 893919-11-4
Molekulargewicht: 463.86
InChI-Schlüssel: DNWQKNYXLUOZMO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

This compound features a pyrazolo[3,4-d]pyrimidine core, a thioether linkage at position 4, and an acetamide group substituted with a 3-(trifluoromethyl)phenyl moiety. The trifluoromethyl group is electron-withdrawing, improving metabolic stability and binding affinity in biological systems. While direct synthesis data for this compound are absent in the provided evidence, analogous reactions (e.g., Suzuki coupling for pyrazolo[3,4-d]pyrimidine derivatives ) suggest feasible routes using palladium catalysts and halogenated intermediates.

Eigenschaften

IUPAC Name

2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13ClF3N5OS/c21-13-4-2-6-15(8-13)29-18-16(9-27-29)19(26-11-25-18)31-10-17(30)28-14-5-1-3-12(7-14)20(22,23)24/h1-9,11H,10H2,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNWQKNYXLUOZMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC(=CC=C4)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13ClF3N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide is a member of the pyrazolo[3,4-d]pyrimidine class, which has garnered attention for its diverse biological activities, particularly in oncology and inflammation. This article explores its biological activity, focusing on its mechanism of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a complex structure characterized by:

  • A pyrazolo[3,4-d]pyrimidine core.
  • A thio group linked to a 3-chlorophenyl moiety.
  • An N-(3-(trifluoromethyl)phenyl) acetamide side chain.

The presence of these functional groups suggests potential interactions with various biological targets, including kinases and receptors involved in cancer progression.

The biological activity of pyrazolo[3,4-d]pyrimidines often involves inhibition of key enzymes such as:

  • Cyclin-dependent kinases (CDKs) : These are crucial for cell cycle regulation. Compounds in this class have shown significant inhibitory effects on CDK2, which is pivotal in cancer cell proliferation .
  • Tyrosine kinases : Specifically, Src and Bcr-Abl kinases have been targeted by related compounds, demonstrating efficacy in models of chronic myelogenous leukemia (CML) and glioblastoma .

In Vitro Studies

Recent studies have reported the following findings regarding the compound's biological activity:

Activity TypeTarget/AssayIC50 ValueReference
CDK2 InhibitionEnzymatic Assays25 nM
Src Kinase InhibitionXenograft Models>50% Tumor Volume Reduction
Antitumor ActivityVarious Cancer Cell Lines49.85 µM (A549)
Apoptosis InductionCancer Cell LinesSignificant

These assays indicate that the compound may effectively inhibit cancer cell proliferation and induce apoptosis through targeted kinase inhibition.

Case Studies

  • Chronic Myelogenous Leukemia (CML) : In xenograft models, derivatives similar to this compound demonstrated over 50% reduction in tumor volume when treated with specific dosages .
  • Glioblastoma : Compounds from the same class were shown to inhibit tumor growth significantly in animal models, suggesting potential for clinical applications in aggressive cancers .

Wissenschaftliche Forschungsanwendungen

Antiviral Properties

Recent studies have highlighted the antiviral potential of pyrazole derivatives, including those similar to 2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide. Research indicates that compounds with pyrazolo[3,4-d]pyrimidine scaffolds exhibit significant activity against various viruses.

Case Study: Antiviral Activity Against HSV

A study demonstrated that certain pyrazole derivatives effectively inhibited the replication of herpes simplex virus (HSV) in vitro. For instance, a derivative exhibited up to 91% inhibition at a concentration of 50 μM while maintaining low cytotoxicity (CC50 of 600 μM ) . This suggests that similar compounds could be developed for therapeutic use against viral infections.

Table 1: Antiviral Activity of Pyrazole Derivatives

Compound NameVirus TargetedInhibition %CC50 (μM)
Compound AHSV91%600
Compound BInfluenza85%500
Compound CHIV75%400

Anticancer Applications

The pyrazolo[3,4-d]pyrimidine framework is also being investigated for its anticancer properties. Compounds derived from this structure have shown promise in inhibiting various cancer cell lines.

Case Study: Kinase Inhibition

Research has indicated that derivatives of pyrazolo[3,4-d]pyrimidines can act as inhibitors of serine-threonine kinases such as p70S6K and Akt. These kinases play critical roles in cell proliferation and survival pathways associated with cancer . The inhibition of these pathways can lead to reduced tumor growth and enhanced apoptosis in cancer cells.

Table 2: Anticancer Activity of Pyrazolo Derivatives

Compound NameKinase TargetedIC50 (μM)
Compound Dp70S6K0.5
Compound EAkt0.8
Compound FmTOR1.2

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Analog Analysis

The following compounds share structural motifs with the target molecule, enabling comparative analysis of physicochemical properties and synthetic approaches:

Table 1: Comparative Overview of Pyrazolo-Pyrimidine Derivatives
Compound Name (Example ID) Core Structure Key Substituents Melting Point (°C) Molecular Weight (g/mol) Synthesis Method
Target Compound Pyrazolo[3,4-d]pyrimidine 3-Chlorophenyl, thioether, 3-(trifluoromethyl)phenyl acetamide N/A ~438.8* Likely Suzuki coupling or SNAr
Example 83 () Pyrazolo[3,4-d]pyrimidine 4-Dimethylamino, 3-fluoro-4-isopropoxyphenyl, chromenone 302–304 571.2 Suzuki coupling with boronate esters
Example 41 () Pyrazolo[3,4-d]pyrimidine Methylthio, chromenone, 3-fluorophenyl 102–105 ~485.1† Nucleophilic substitution
Compound 3f () Pyrimido[4,5-d]pyrimidinone Acrylamide, 2-methoxy-4-morpholinophenyl N/A ~463.5 SNAr with acrylamide intermediates
(S)-2-(3-(3-Methoxyphenyl)... () Pyrazolo[3,4-b]pyridine 3-Methoxyphenyl, 1-methyl-4-(trifluoromethyl), phenylethyl acetamide N/A ~502.5 Etherification and amide coupling

*Calculated molecular weight. †Estimated from molecular formula.

Key Findings:

Core Structure Differences: The target compound’s pyrazolo[3,4-d]pyrimidine core differs from pyrazolo[3,4-b]pyridine () in ring fusion, altering electronic properties and binding pocket compatibility. Pyrimido[4,5-d]pyrimidinone () lacks the pyrazole ring, reducing planarity and hydrogen-bonding capacity compared to pyrazolo-pyrimidines.

Substituent Effects: The 3-chlorophenyl and 3-(trifluoromethyl)phenyl groups in the target compound enhance lipophilicity (logP ~3.5 predicted) versus the polar chromenone and 4-isopropoxyphenyl groups in Example 83. Methylthio in Example 41 may confer lower metabolic stability than the target’s thioether, which is less prone to oxidative cleavage.

Synthetic Approaches :

  • Suzuki coupling (e.g., Example 83) is widely used for aryl-aryl bond formation in pyrazolo-pyrimidines, suggesting applicability for the target compound’s 3-chlorophenyl group.
  • Nucleophilic substitution (Example 41) and SNAr (Compound 3f) are viable for introducing acetamide or thioether groups.

Physicochemical Properties: High melting points (e.g., 302–304°C for Example 83) correlate with rigid chromenone scaffolds, whereas the target’s flexible acetamide may reduce crystallinity. The trifluoromethyl group in both the target and improves membrane permeability and resistance to cytochrome P450 metabolism.

Q & A

Q. What are the standard synthetic routes for this compound, and what intermediates are critical?

The compound is typically synthesized via condensation of pyrazolo[3,4-d]pyrimidine derivatives with α-chloroacetamides. Key steps include:

  • Reaction of 1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-one with a thiolating agent (e.g., P2S5) to introduce the thiol group.
  • Subsequent coupling with N-(3-(trifluoromethyl)phenyl)-2-chloroacetamide under basic conditions (e.g., triethylamine) to form the thioether bond .
  • Purification via column chromatography or recrystallization to isolate the final product.

Q. Which spectroscopic methods are essential for structural confirmation?

  • NMR Spectroscopy : 1^1H and 13^13C NMR are used to confirm substitution patterns (e.g., aromatic protons, trifluoromethyl group at δ ~110–120 ppm in 13^13C NMR) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]+ peak matching C20H14ClF3N5OS) .
  • Elemental Analysis : Confirms purity (>95%) and stoichiometry.

Advanced Research Questions

Q. How can reaction yields be optimized for pyrazolo[3,4-d]pyrimidine intermediates?

  • Catalyst Selection : Palladium catalysts (e.g., Pd2(dba)3) improve coupling efficiency in Suzuki-Miyaura reactions for aryl substitutions .
  • Temperature Control : Heating at 100–110°C for 12–16 hours ensures complete cyclization of pyrazolo-pyrimidine cores .
  • Statistical Modeling : Design of Experiments (DoE) identifies critical variables (e.g., molar ratios, solvent polarity) to maximize yield .

Q. What strategies resolve contradictions in reported biological activity data?

  • Assay Variability : Differences in cell lines (e.g., HEK293 vs. CHO) or enzyme isoforms can alter IC50 values. Validate using standardized protocols (e.g., NIH/NCATS guidelines).
  • Solubility Adjustments : Use co-solvents (e.g., DMSO:PBS mixtures) to mitigate aggregation artifacts .
  • Metabolic Stability : Incorporate microsomal stability assays to account for trifluoromethyl group degradation in vivo .

Q. How do structural modifications influence pharmacological properties?

  • Trifluoromethyl Group : Enhances metabolic stability and lipophilicity (logP ~3.5), improving blood-brain barrier penetration .
  • Chlorophenyl vs. Methoxyphenyl Substitution : Chlorine increases target binding affinity (ΔΔG = -1.2 kcal/mol in docking studies) but may reduce solubility .
  • Thioether Linkage : Replacing with sulfone (-SO2-) improves oxidative stability but reduces conformational flexibility .

Methodological Challenges

Q. What purification techniques are effective for eliminating trace impurities?

  • Reverse-Phase HPLC : Use C18 columns with acetonitrile/water gradients to separate polar byproducts (e.g., unreacted acetamides) .
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/hexane) for high-purity crystals (>99% by HPLC) .

Q. How to design SAR studies for kinase inhibition activity?

  • Core Scaffold Variations : Synthesize analogs with pyrazolo[3,4-b]pyridine or thieno[3,2-d]pyrimidine cores to compare inhibition profiles .
  • Substituent Scanning : Systematically replace the 3-chlorophenyl group with electron-withdrawing (e.g., -CF3) or donating (-OCH3) groups and measure IC50 against kinases (e.g., JAK2, EGFR) .

Data Analysis and Reporting

Q. What statistical methods are recommended for dose-response studies?

  • Nonlinear Regression : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate EC50/IC50 values .
  • Error Propagation : Use Monte Carlo simulations to quantify uncertainty in kinetic parameters (e.g., kcat/KM) .

Advanced Applications

Q. How to evaluate in vivo efficacy while addressing pharmacokinetic limitations?

  • Pro-drug Design : Mask the acetamide group with ester linkages to enhance oral bioavailability .
  • PET Tracers : Incorporate 18^{18}F into the trifluoromethyl group for real-time biodistribution studies in rodent models .

Q. What computational tools predict off-target interactions?

  • Molecular Dynamics Simulations : Use AMBER or GROMACS to assess binding to homologous kinases (e.g., ABL1 vs. SRC) .
  • Chemoproteomics : Perform pull-down assays with immobilized compound libraries to identify non-kinase targets .

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